[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone
Description
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is a heterocyclic compound featuring a benzothiazole ring fused to a piperidine moiety, which is further linked to a 2,6-difluorophenyl ketone group. This structure combines aromatic, electron-deficient (benzothiazole) and electron-rich (piperidine) systems, making it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibition) and materials science. The 2,6-difluorophenyl group enhances metabolic stability and modulates lipophilicity, while the benzothiazole moiety contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C19H16F2N2OS |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C19H16F2N2OS/c20-13-4-3-5-14(21)17(13)19(24)23-10-8-12(9-11-23)18-22-15-6-1-2-7-16(15)25-18/h1-7,12H,8-11H2 |
InChI Key |
ZWNTZFDXFZIBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoyl chloride with 1-(2-aminobenzothiazol-4-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzyme active sites or receptor binding pockets, while the piperidine ring can enhance binding affinity and specificity. The difluorophenyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
a) Piperidine vs. Piperazine Derivatives
The compound 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine () replaces the benzothiazole-piperidine system with a furan-piperazine scaffold. Key differences include:
- Hydrogen Bonding Capacity: The piperazine nitrogen atoms increase hydrogen bond acceptor count (5 acceptors vs. 5 in the target compound) but lack donors (0 vs. 0 in the target compound) .
| Property | Target Compound | 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine |
|---|---|---|
| Hydrogen Bond Acceptors | 5 | 5 |
| Topological Polar SA | Not reported | 53.8 Ų |
| Aromatic Systems | Benzothiazole, difluorophenyl | Furan, difluorophenyl |
b) Benzothiazole vs. Oxazole/Thiazole Derivatives
The oxathiapiprolin analog () contains a 1,2-oxazol-3-yl-thiazole-piperidine core. Differences include:
Functional Group Replacements
a) Difluorophenyl vs. Sulfonic Acid Groups
Compound Cpd D () replaces the difluorophenyl group with a methanesulfonic acid substituent. This substitution:
- Enhances Solubility : The sulfonic acid group increases hydrophilicity but may reduce membrane permeability.
- Alters Binding Modes : The acidic sulfonic group could engage in ionic interactions, unlike the hydrophobic difluorophenyl moiety .
b) Ketone vs. Carbamoyl Linkers
In Cpd E (), a carbamoyl linker replaces the ketone, introducing hydrogen bond donor capacity. This modification may improve target affinity but reduce metabolic stability due to increased susceptibility to hydrolysis .
Pharmacological and Physicochemical Profiles
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The 2,6-difluorophenyl group likely confers higher logP compared to non-fluorinated analogs (e.g., furan derivatives in ), enhancing blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
